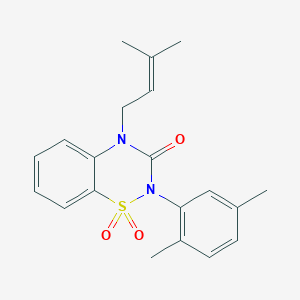![molecular formula C20H25N3O4 B6474356 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2640970-20-1](/img/structure/B6474356.png)
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a synthetic organic compound, which means it’s created from simpler chemical substances rather than naturally occurring. This compound is a pyridinone derivative, notable for its diverse functional groups, including methoxy, piperidine, and pyridine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparing this compound involves multiple synthetic steps, each incorporating different reaction conditions. The synthesis typically begins with the preparation of the dihydropyridinone core, followed by the introduction of the piperidine and pyridine groups. These steps often require carefully controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired product's purity and yield.
Industrial Production Methods: While lab-scale synthesis focuses on precision, industrial production aims for scalability. Industrial methods might involve batch processing, continuous flow techniques, and optimization of reaction conditions to increase efficiency and reduce costs. Industrial production also emphasizes minimizing waste and environmental impact through green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one undergoes various types of reactions, including:
Oxidation: This can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be used to modify the compound's functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to catalyze substitution reactions. Solvents like methanol, dichloromethane, or acetonitrile might be used to dissolve reactants and control reaction environments.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound's utility in different applications.
Aplicaciones Científicas De Investigación
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one finds applications across various fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Could be explored for therapeutic potentials, including antiviral, antibacterial, or anticancer properties.
Industry: Used in developing new materials or as an intermediate in the production of fine chemicals.
Mecanismo De Acción
Mechanism by which the Compound Exerts its Effects: The compound’s mechanism of action involves interactions with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways, depending on its structure and the functional groups present.
Molecular Targets and Pathways Involved: Possible targets include enzymes involved in metabolic pathways, cell surface receptors, and ion channels. The pathways affected could range from signal transduction cascades to gene expression regulation, leading to various biological effects.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: When comparing 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one with similar compounds, its unique structural features, such as the combination of methoxy and pyridinone groups, stand out. These features might confer distinct reactivity or biological activity profiles.
List of Similar Compounds
3-methyl-1,2-dihydropyridin-2-one: Shares the pyridinone core but lacks the methoxy and piperidine groups.
4-methoxy-3-methylpyridine: Contains the methoxy and pyridine moieties but not the dihydropyridinone structure.
N-methylpiperidine: A simple piperidine derivative without the pyridinone and methoxy functionalities.
This combination of attributes makes this compound a compound of significant interest for scientific research and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-11-21-7-4-17(14)27-13-15-5-8-23(9-6-15)20(25)16-12-22(2)19(24)10-18(16)26-3/h4,7,10-12,15H,5-6,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSNWALFUSGORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)
![4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6474276.png)

![6-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474284.png)
![2-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B6474285.png)
![4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6474315.png)
![4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6474318.png)
![4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6474326.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474329.png)
![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6474337.png)
![2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6474343.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6474351.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6474354.png)
![4,6-dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6474357.png)
